molecular formula C15H16O B175160 Bis(3-methylphenyl)methanol CAS No. 13389-72-5

Bis(3-methylphenyl)methanol

Cat. No. B175160
CAS RN: 13389-72-5
M. Wt: 212.29 g/mol
InChI Key: CGPXLLRHBDRBPU-UHFFFAOYSA-N
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Description

“Bis(3-methylphenyl)methanol” is a chemical compound . It is also known as a type of chemical entity . The molecular formula is C15H16O .


Synthesis Analysis

The synthesis of diphenylmethanol derivatives, which could include “Bis(3-methylphenyl)methanol”, involves Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3, followed by post-synthetic hydrolysis or alcoholysis catalyzed by alumina . This method enables the selective syntheses of diphenylmethanol derivatives with very simple procedures, without expensive reagents and apparatuses .


Molecular Structure Analysis

The molecular structure of “Bis(3-methylphenyl)methanol” consists of 15 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The average mass is 212.287 Da and the monoisotopic mass is 212.120117 Da .


Chemical Reactions Analysis

The chemical reactions involving “Bis(3-methylphenyl)methanol” could include Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3, followed by post-synthetic hydrolysis or alcoholysis catalyzed by alumina . The alumina used in the reaction could be recycled repeatedly through washing with water and drying .

Scientific Research Applications

1. Synthesis and Crystal Structure

Bis(3-methylphenyl)methanol is involved in the synthesis of complex organic compounds. For instance, it plays a role in the formation of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, which is studied for its molecular conformation and packing stabilized by intermolecular interactions (Dong & Huo, 2009).

2. Catalytic Reactions

The compound finds applications in catalytic processes. For example, its derivatives are used in methanol for the selective methylation of aromatic amines via PNHP-Pincer Ru Catalysts, demonstrating efficient catalytic activity (Ogata et al., 2018).

3. Organic Synthesis

In organic synthesis, bis(3-methylphenyl)methanol derivatives are involved in reactions with various compounds to produce polysubstituted cyclopentenes and other products, under mild reaction conditions, indicating its versatility in synthetic chemistry (Yao, Shi, & Shi, 2009).

4. Electrochemical Applications

In electrochemistry, derivatives of bis(3-methylphenyl)methanol are used in innovative strategies for the electrooxidation of methanol to form methoxyl radical, showing potential in electrocatalytic applications (Tang et al., 2016).

5. Antimicrobial Activity

Some bis(3-methylphenyl)methanol derivatives exhibit antimicrobial activity against resistant respiratory pathogens, indicating its potential use in medical research and drug development (Kascatan-Nebioglu et al., 2006).

6. Photovoltaic Applications

Certain bis(3-methylphenyl)methanol derivatives, such as fullerene bis-adducts, have been synthesized for use in organic photovoltaics, demonstrating enhanced open-circuit voltage and stability, showcasing its relevance in the field of renewable energy (Cheng et al., 2011).

properties

IUPAC Name

bis(3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-5-3-7-13(9-11)15(16)14-8-4-6-12(2)10-14/h3-10,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPXLLRHBDRBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374374
Record name bis(3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3-methylphenyl)methanol

CAS RN

13389-72-5
Record name 3-Methyl-α-(3-methylphenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13389-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name bis(3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BJ Casavant - 2017 - search.proquest.com
Functionalized nitrogen and oxygen heterocycles are an abundant class of compounds found throughout nature and the chemical industry. Their frequent use in biologically active …
Number of citations: 0 search.proquest.com

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